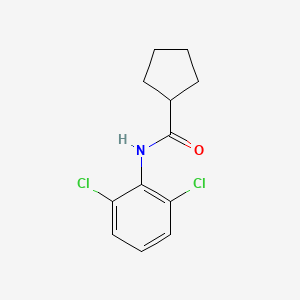
N-(2,6-dichlorophenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)cyclopentanecarboxamide, also known as DCPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPA belongs to the class of cyclopentanecarboxamide herbicides and is commonly used as a pre-emergence herbicide to control weeds in various crops. However, the focus of
作用机制
The mechanism of action of N-(2,6-dichlorophenyl)cyclopentanecarboxamide involves the inhibition of protoporphyrinogen oxidase, which results in the accumulation of protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX leads to the production of reactive oxygen species (ROS), which cause oxidative damage to the plant cells. The accumulation of ROS also triggers a cascade of signaling events, leading to the activation of stress response pathways in the plant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants, including the inhibition of chlorophyll and heme biosynthesis, the induction of oxidative stress, the activation of stress response pathways, and the disruption of cell membrane integrity. This compound has also been shown to affect the growth and development of plants, leading to stunted growth, reduced photosynthesis, and ultimately, plant death.
实验室实验的优点和局限性
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency, specificity, and reproducibility. This compound is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, this compound also has some limitations, including its potential toxicity to researchers and its limited solubility in aqueous solutions. Careful handling and disposal of this compound are essential to ensure the safety of researchers and the environment.
未来方向
There are several future directions for the use of N-(2,6-dichlorophenyl)cyclopentanecarboxamide in scientific research. One potential avenue is the investigation of the role of protoporphyrin IX and ROS in the physiology of plants, including their involvement in stress response pathways and plant defense mechanisms. Another direction is the development of new herbicides based on the structure of this compound, with improved efficacy and reduced environmental impact. Finally, the use of this compound in combination with other herbicides or plant growth regulators may lead to the development of novel strategies for weed control in agriculture.
合成方法
N-(2,6-dichlorophenyl)cyclopentanecarboxamide is synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with cyclopentanone in the presence of a base and a catalyst. The resulting intermediate is then converted to this compound through a series of purification steps. The synthesis of this compound is well-documented in the literature, and various modifications to the process have been proposed to improve its efficiency and yield.
科学研究应用
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has been used in various scientific research studies, primarily in the field of plant physiology and biochemistry. This compound acts as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme in plants. By inhibiting this enzyme, this compound disrupts the normal functioning of chloroplasts, leading to the death of the plant. This property of this compound has been used to study the role of chlorophyll and heme in the physiology of plants, as well as to investigate the mechanisms of herbicide resistance in weeds.
属性
IUPAC Name |
N-(2,6-dichlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-6-3-7-10(14)11(9)15-12(16)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPXSCTFNKSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)